molecular formula C19H16FNO4S2 B2757791 Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 895263-72-6

Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2757791
CAS No.: 895263-72-6
M. Wt: 405.46
InChI Key: WDGXEPSLUZDKIZ-UHFFFAOYSA-N
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Description

Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of sulfamoyl thiophenes This compound is characterized by the presence of a thiophene ring substituted with a phenyl group, a sulfamoyl group, and a carboxylate ester The presence of a fluorine atom and a methyl group on the phenyl ring further adds to its chemical complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the thiophene ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the sulfamoyl group suggests that the compound may inhibit enzymes that require sulfonamide-containing substrates. The fluorine atom may enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate: Similar structure but lacks the fluorine atom.

    Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-thiophenyl-2-carboxylate: Similar structure but has a thiophenyl group instead of a phenyl group.

    Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylfuran-2-carboxylate: Similar structure but has a furan ring instead of a thiophene ring.

Uniqueness

The presence of both a fluorine atom and a sulfamoyl group in methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate makes it unique compared to similar compounds. The fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, while the sulfamoyl group can enhance its solubility and binding affinity to biological targets.

Properties

IUPAC Name

methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4S2/c1-12-8-9-14(10-16(12)20)21-27(23,24)18-15(13-6-4-3-5-7-13)11-26-17(18)19(22)25-2/h3-11,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGXEPSLUZDKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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